molecular formula C22H24N4O2S B2463534 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 1396766-19-0

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine

Cat. No.: B2463534
CAS No.: 1396766-19-0
M. Wt: 408.52
InChI Key: JPOCOEHHNFCKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrazolo[1,5-a]pyridine core, which is fused with a piperazine ring and a thiophene-substituted cyclopentanecarbonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with an α,β-unsaturated carbonyl compound can yield the pyrazolo[1,5-a]pyridine core.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[1,5-a]pyridine core with a piperazine derivative in the presence of a suitable base can form the desired product.

    Attachment of the Thiophene-Substituted Cyclopentanecarbonyl Group: This step involves the acylation of the piperazine ring with a thiophene-substituted cyclopentanecarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting different chemical and biological properties.

    Thiophene-Substituted Compounds: Compounds with thiophene rings that may share similar reactivity and applications.

Uniqueness

The uniqueness of pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone lies in its specific combination of structural features. The presence of the pyrazolo[1,5-a]pyridine core, piperazine ring, and thiophene-substituted cyclopentanecarbonyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h1,4-7,10,15-16H,2-3,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCOEHHNFCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.